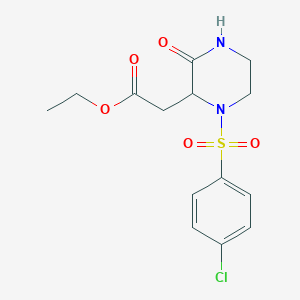

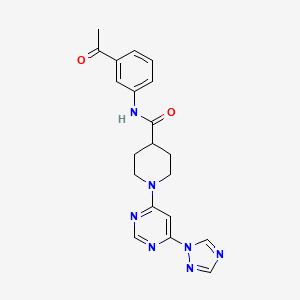

(E)-1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Indole structures easily participate in chemical reactions. Their bonding sites are analogous to pyrrole . As shown in some studies, indole is reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2 C3 -bond and the C2N sigma bond .Molecular Structure Analysis

The molecular structure of indole compounds is a heterocyclic compound which includes a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

Indole structures are known for their reactivity and versatility in chemical reactions . They can participate in a variety of reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and rearrangements .Physical And Chemical Properties Analysis

The physical and chemical properties of indole compounds can vary widely depending on their specific structure. For example, some indole compounds are soluble in water, while others are not .Aplicaciones Científicas De Investigación

Anticancer Potential

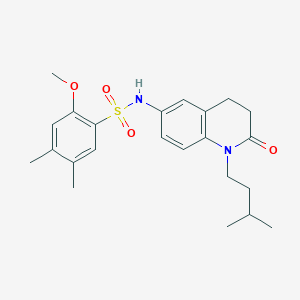

Aromatic sulfonamides, including derivatives similar to the compound , have been synthesized and evaluated for their potential as anticancer agents. These compounds have demonstrated the ability to induce oxidative stress and glutathione depletion in cancer cell lines, such as HT168 melanoma and K562 leukemia cells. Certain sulfonamides exhibited significant cytotoxic effects with low EC50 values, indicating their potential in cancer treatment (Madácsi et al., 2013).

Neuropharmacological Properties

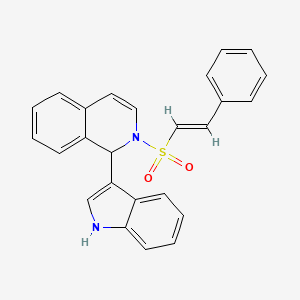

N1-Azinylsulfonyl-1H-indole derivatives, structurally related to the compound , have been identified as potent and selective 5-HT6 receptor antagonists. These compounds have demonstrated procognitive and antidepressant-like properties in vivo, suggesting their potential in treating cognitive and mood disorders (Zajdel et al., 2016).

Organic Synthesis Advances

Research has also focused on developing novel synthetic methodologies involving compounds related to "(E)-1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline". For example, visible-light-induced multicomponent cascade cycloadditions have been employed to efficiently synthesize 3-arylsulfonylquinoline derivatives, demonstrating the versatility of these compounds in organic synthesis (Sun et al., 2018).

Development of Diagnostic and Therapeutic Agents

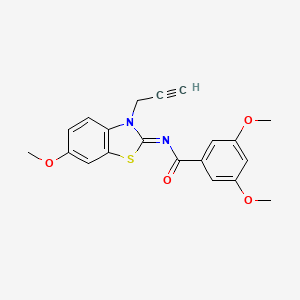

Compounds like "(E)-1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline" have been explored for their potential in diagnosing and treating protein misfolding diseases, such as Alzheimer's and prion diseases. Certain styrylquinoline derivatives exhibit fluorescent emission in the NIR region, interact with Aβ and prion fibrils, and inhibit Aβ self-aggregation, highlighting their dual therapeutic and diagnostic capabilities (Staderini et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The field of indole chemistry is a vibrant and rapidly evolving area of research, with new synthetic methods and applications being developed regularly . Future research will likely continue to explore the vast potential of indole compounds in various fields, including medicinal chemistry, materials science, and synthetic biology .

Propiedades

IUPAC Name |

1-(1H-indol-3-yl)-2-[(E)-2-phenylethenyl]sulfonyl-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2S/c28-30(29,17-15-19-8-2-1-3-9-19)27-16-14-20-10-4-5-11-21(20)25(27)23-18-26-24-13-7-6-12-22(23)24/h1-18,25-26H/b17-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPRLRGFKQTUSB-BMRADRMJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2860214.png)

![8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2860218.png)

![N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2860221.png)

![2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2860224.png)